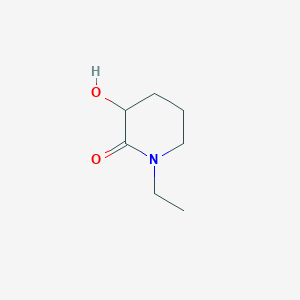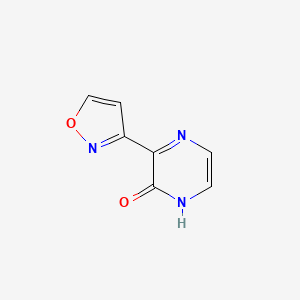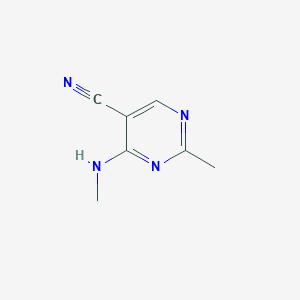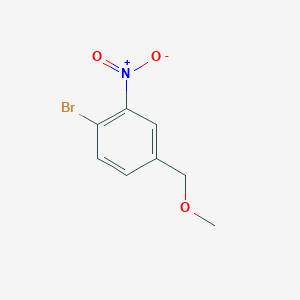
1-Ethyl-3-hydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-hydroxypiperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the use of phenylsilane, which plays a key role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new alkyl groups.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-hydroxypiperidin-2-one can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group at the second position.
Hydroxypiperidine: A derivative of piperidine with a hydroxyl group at various positions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
QPLQVGGWWHQYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)




![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)



![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)




